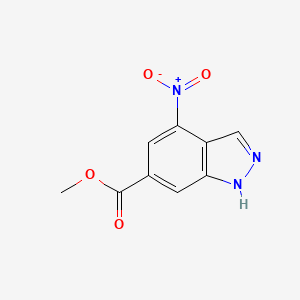

Methyl 4-nitro-1H-indazole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-7-6(4-10-11-7)8(3-5)12(14)15/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJKWHSNBQFGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646139 | |

| Record name | Methyl 4-nitro-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72922-61-3 | |

| Record name | 1H-Indazole-6-carboxylic acid, 4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72922-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-nitro-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of indazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[3] The title compound, Methyl 4-nitro-1H-indazole-6-carboxylate, is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the nitro group and the ester functionality at specific positions on the indazole ring provides synthetic handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 4-methyl-3-nitroaniline. This strategy involves the diazotization of the aniline followed by an intramolecular cyclization to form the indazole core, and a subsequent esterification of the carboxylic acid intermediate.

A more direct approach, the regioselective nitration of Methyl 1H-indazole-6-carboxylate, presents a viable alternative. This guide will focus on a well-established and reliable method involving the construction of the nitro-indazole core followed by esterification. This approach offers better control over regioselectivity and is often higher yielding.

The proposed synthetic pathway is as follows:

References

A Comprehensive Technical Guide to Methyl 4-nitro-1H-indazole-6-carboxylate: Physicochemical Properties, Synthesis, and Applications

Executive Summary

Methyl 4-nitro-1H-indazole-6-carboxylate is a heterocyclic organic compound featuring the indazole bicyclic system, a structure of significant interest in medicinal chemistry. The indazole nucleus is considered a "privileged scaffold," capable of interacting with a wide range of biological targets.[1][2] The presence of both a nitro group and a methyl ester functionality on this scaffold makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the fields of drug discovery and material science.[3] This guide provides an in-depth analysis of its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications based on the known bioactivity of related nitroindazole derivatives.

Introduction to the Indazole Scaffold

Indazoles, also known as benzpyrazoles, are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[4] This arrangement results in a stable, 10 π-electron aromatic system that is a bioisostere of indole.[4] While rare in nature, synthetic indazole derivatives are prominent in pharmacology due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Marketed drugs such as the kinase inhibitors Pazopanib and Axitinib feature the indazole core, underscoring its therapeutic importance.[5]

This compound (CAS No. 72922-61-3) is a specific derivative distinguished by two key functional groups: an electron-withdrawing nitro group at the 4-position and a methyl ester at the 6-position. These substituents significantly influence the molecule's electronic properties, reactivity, and potential for derivatization, making it a valuable intermediate for chemical synthesis.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening.

Identification and Core Properties

The core identifying characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Nitro-6-indazolecarboxylic acid methyl ester | [6][7][8] |

| CAS Number | 72922-61-3 | [6][9][10] |

| Molecular Formula | C₉H₇N₃O₄ | [3][6][8] |

| Molecular Weight | 221.17 g/mol | [3][6][8] |

| Appearance | Off-white to light yellow solid | [10] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N(N=C2)[O-] | [3] |

| InChI Key | HOJSKHUYDHPZKX-UHFFFAOYSA-N | [3] |

Physical State and Solubility

At standard conditions, this compound exists as an off-white to light yellow solid.[10] Some commercial suppliers also describe it as a white to red solid, with the color variation potentially arising from different crystal polymorphs or minor degrees of oxidation influenced by the nitro group.[3]

Based on its molecular structure, which contains both polar (nitro, ester, N-H) and nonpolar (bicyclic aromatic ring) regions, its solubility profile can be predicted. It is expected to have limited solubility in water but moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents.[3] This solubility profile is typical for compounds intended for use in organic synthesis and for creating stock solutions for biological assays.

Thermal Properties

Spectroscopic Characterization

While specific spectra are proprietary to chemical suppliers, a predictive analysis based on the molecule's structure provides valuable insight for characterization.[6][9]

-

Mass Spectrometry (MS): In an MS analysis, the molecular ion peak (M+) would be observed at an m/z of approximately 221.04, corresponding to its molecular weight.[3] Common fragmentation patterns would likely include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z 190, or the loss of the entire carbomethoxy group (-COOCH₃) leading to a fragment at m/z 162.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm. The aromatic region would display signals for the three protons on the bicyclic ring, with their chemical shifts and coupling patterns determined by the substitution pattern. A broad singlet corresponding to the N-H proton of the indazole ring would also be present, typically at a high chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the ester at ~165-170 ppm and a signal for the methyl carbon at ~52-55 ppm. Multiple signals in the aromatic region (110-150 ppm) would correspond to the carbons of the indazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. Key expected peaks include a moderate N-H stretching band around 3300 cm⁻¹, a strong C=O stretching band for the ester at ~1720 cm⁻¹, asymmetric and symmetric N-O stretching bands for the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Synthesis and Reactivity

As a chemical intermediate, the synthetic accessibility of this compound is crucial. While multiple routes can be envisioned, a highly plausible and efficient method involves the direct esterification of its carboxylic acid precursor.

Plausible Synthetic Pathway: Fischer Esterification

The most direct synthesis is the Fischer esterification of 4-nitro-1H-indazole-6-carboxylic acid. This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the equilibrium towards the formation of the methyl ester and water.[11]

Caption: Proposed synthesis via Fischer Esterification.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is a representative methodology based on the principles of Fischer esterification.[11]

Objective: To synthesize this compound from 4-nitro-1H-indazole-6-carboxylic acid.

Materials:

-

4-nitro-1H-indazole-6-carboxylic acid (1.0 eq)

-

Anhydrous Methanol (CH₃OH) (used in large excess as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-indazole-6-carboxylic acid and anhydrous methanol.

-

Rationale: Using methanol as the solvent ensures it is present in large excess, which, according to Le Chatelier's principle, drives the reaction equilibrium toward the product side.

-

-

Catalyst Addition: Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension.

-

Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the less polar ester product.

-

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate.

-

Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Rationale: The desired ester product is more soluble in the organic phase, allowing its separation from inorganic salts and water-soluble byproducts.

-

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Rationale: The brine wash removes residual water from the organic layer. The drying agent removes any remaining traces of water.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity

The compound's reactivity is governed by its three main functional components:

-

Indazole N-H: The acidic proton on the pyrazole ring can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions to generate 1-substituted indazole derivatives.

-

Nitroaromatic System: The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group itself can be reduced to an amine, providing a key synthetic handle for further diversification.

-

Methyl Ester: The ester group can undergo hydrolysis back to the carboxylic acid or can be converted to an amide by reacting with amines (amidation).

Applications in Research and Development

This compound is primarily a research chemical, valued as a versatile intermediate rather than an end-product.[3]

Medicinal Chemistry Building Block

Its true utility lies in its potential for derivatization. Each functional group can be independently modified to generate a library of novel compounds for structure-activity relationship (SAR) studies. This strategic derivatization is a cornerstone of modern drug discovery.

Caption: Derivatization pathways and potential therapeutic targets.

Potential Biological Activities

While this specific molecule may not have been extensively screened, the broader class of nitroindazoles has demonstrated significant biological potential:

-

Anticancer Activity: Many indazole derivatives function as kinase inhibitors, a critical class of anticancer drugs.[2] The structural similarity to compounds like Lonidamine, an indazole-based antiglycolytic agent, suggests potential in targeting cancer cell metabolism.[1]

-

Antimicrobial and Antiparasitic Activity: Nitro-containing heterocycles are well-known for their antimicrobial properties.[3] Related 5-nitroindazole derivatives have shown potency against T. cruzi, the parasite responsible for Chagas disease.[4]

-

Nitric Oxide Synthase (NOS) Inhibition: Certain nitroindazoles are known inhibitors of NOS, an enzyme implicated in various physiological and pathological processes.[12]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage: It should be stored in a tightly sealed container in a dry, well-ventilated place.[6] Commercial suppliers often recommend storage at room temperature or refrigerated conditions (2-8°C).[8][10]

-

Safety: Based on GHS classifications for the related compound 6-nitroindazole, this chemical should be handled with care. It may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a strategically important heterocyclic building block. Its well-defined structure, characterized by the stable indazole core and reactive peripheral functional groups, makes it an ideal starting point for the synthesis of diverse molecular libraries. While detailed public data on its biological activity is sparse, the established pharmacological importance of the nitroindazole scaffold positions this compound as a valuable tool for researchers and scientists in drug discovery and development, holding potential for the creation of novel therapeutic agents.

References

- New Journal of Chemistry. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. RSC Publishing.

- Smolecule. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8.

- BLD Pharm. 72922-61-3|this compound|BLD Pharm.

- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Jay Finechem. CAS No : 5401-94-5 | 5-Nitroindazole | 5-Nitro-1H-indazole.

- ResearchGate. (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).

- Synblock. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate.

- ChemicalBook. 4-NITRO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER | 72922-61-3.

- Benchchem. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.

- ChemicalBook. 1-Methyl-4-nitro-1H-indazole(26120-43-4) 1H NMR spectrum.

- LabSolutions. This compound.

- Unknown Source.

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.

- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.

- RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances.

- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Sunway Pharm Ltd. This compound - CAS:72922-61-3.

- Unknown Source.

- National Institutes of Health (NIH). 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem.

- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate - Synblock [synblock.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound - CAS:72922-61-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. 72922-61-3|this compound|BLD Pharm [bldpharm.com]

- 10. 4-NITRO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER | 72922-61-3 [m.chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Methyl 4-nitro-1H-indazole-6-carboxylate

Introduction

Physicochemical Properties

A foundational understanding of the target molecule's basic properties is essential before embarking on its synthesis and analysis.

| Property | Value | Reference |

| CAS Number | 72922-61-3 | [1][2] |

| Molecular Formula | C₉H₇N₃O₄ | [1][2] |

| Molecular Weight | 221.17 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid (predicted) | [1] |

Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate: A Mechanistic Approach

The most plausible synthetic route to this compound involves the diazotization of Methyl 3-amino-4-methyl-5-nitrobenzoate, followed by an intramolecular cyclization. This method is a well-established pathway for the formation of the indazole ring system from ortho-methyl anilines.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for analogous diazotization and cyclization reactions.

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3-amino-4-methyl-5-nitrobenzoate in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the in situ formed diazonium salt.

-

Diazotization: While vigorously stirring, add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 5 °C.

-

Cyclization: After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. Subsequently, allow the mixture to slowly warm to room temperature and stir for several hours or overnight to facilitate the intramolecular cyclization.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product.

Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized molecule. The following workflow outlines the logical progression of analysis.

Caption: A logical workflow for the structural elucidation of a novel compound.

Spectroscopic Data Analysis (Predicted)

As experimental spectra for this compound are not publicly available, the following data is predicted based on the analysis of structurally similar compounds, including nitro-indazole derivatives and methyl benzoates.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the ester functionality.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | N1-H | The N-H proton of the indazole ring is typically acidic and appears as a broad signal in the downfield region. |

| ~8.6 - 8.8 | Singlet | 1H | H-5 | The proton at the 5-position is expected to be a singlet due to the lack of adjacent protons and will be deshielded by the adjacent ester group. |

| ~8.3 - 8.5 | Singlet | 1H | H-7 | The proton at the 7-position is also predicted to be a singlet and will be significantly deshielded by the neighboring nitro group. |

| ~8.1 - 8.3 | Singlet | 1H | H-3 | The proton at the 3-position of the indazole ring typically appears as a singlet in the aromatic region. |

| ~4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet in the upfield region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | The carbonyl carbon of the ester group is expected to be in the typical downfield region for esters. |

| ~148 | C-4 (C-NO₂) | The carbon atom attached to the nitro group will be significantly deshielded. |

| ~142 | C-7a | A quaternary carbon in the pyrazole ring fused to the benzene ring. |

| ~136 | C-3 | The C-3 carbon of the indazole ring. |

| ~125 | C-6 (C-COOCH₃) | The carbon atom attached to the ester group. |

| ~122 | C-3a | A quaternary carbon in the pyrazole ring fused to the benzene ring. |

| ~118 | C-7 | The carbon at the 7-position. |

| ~112 | C-5 | The carbon at the 5-position. |

| ~53 | -OCH₃ | The methyl carbon of the ester group will be in the typical upfield region. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is crucial for identifying the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3100 | N-H Stretch | Indazole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1730-1715 | C=O Stretch | Ester Carbonyl |

| ~1550-1520 and ~1350-1330 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |

| ~1620-1600 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Interpretation |

| 221 | [M]⁺, Molecular Ion |

| 190 | [M - OCH₃]⁺ |

| 163 | [M - COOCH₃]⁺ |

| 175 | [M - NO₂]⁺ |

X-ray Crystallography: The Definitive Structural Proof

While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the only definitive, three-dimensional structural proof.

Methodology

-

Crystal Growth: High-quality single crystals are grown from a saturated solution of the purified compound using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A screening of various solvents is often necessary to find optimal conditions.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined to yield the precise atomic coordinates, bond lengths, and bond angles.

Although a crystal structure for this specific molecule is not publicly available, this technique remains the gold standard for unambiguous structural determination in the solid state.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a synergistic combination of synthesis and advanced analytical techniques. This guide has outlined a robust framework for its preparation and characterization. The predictive spectroscopic data, grounded in the analysis of analogous compounds, provides a strong foundation for its identification. For absolute confirmation, single-crystal X-ray crystallography is the ultimate arbiter. This comprehensive approach ensures the scientific integrity required for advancing research and development in the pharmaceutical and chemical sciences.

References

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 4-nitro-1H-indazole-6-carboxylate

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-nitro-1H-indazole-6-carboxylate (CAS No: 72922-61-3). As a functionalized indazole, this compound represents a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors where the indazole scaffold serves as a crucial bioisostere for indole.[1][2] For researchers in drug discovery and organic synthesis, unambiguous structural confirmation is paramount. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It explains the causal relationships between the molecule's structure and its spectral features, provides validated experimental protocols, and presents an integrated workflow for comprehensive characterization, ensuring the highest degree of scientific integrity for its use in further research.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. This compound is a bicyclic heteroaromatic compound featuring an indazole core substituted with a nitro group at the C4 position and a methyl ester at the C6 position. These electron-withdrawing groups significantly influence the electronic distribution within the aromatic system, which is directly reflected in the spectroscopic data.

Caption: Integrated workflow for the comprehensive spectroscopic characterization and validation.

This self-validating system works as follows:

-

HRMS confirms the elemental composition is C₉H₇N₃O₄.

-

IR confirms the presence of the required nitro, ester, and N-H functional groups.

-

NMR provides the final piece of the puzzle, showing the precise arrangement of these groups on the indazole scaffold and confirming the 4-nitro-6-carboxylate isomeric structure.

When the data from all three techniques align with the proposed structure, the identity and purity of the compound can be asserted with a high degree of confidence, making it suitable for demanding applications in drug discovery and development.

References

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

-

Le Gall, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Reagentia. (n.d.). Methyl 6-nitro-1H-indazole-4-carboxylate (1 x 100 mg). Retrieved from [Link]

-

Frigoli, M., et al. (2017). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Retrieved from [Link]

-

Tenti, A., et al. (2021). Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

El-Gamal, M.I., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Retrieved from [Link]

-

Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted 4-nitro-1H-indazoles

An In-Depth Technical Guide to the Biological Activity of Substituted 4-Nitro-1H-Indazoles

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several approved drugs for cancer therapy such as Pazopanib and Axitinib.[1][2] The introduction of a nitro group, particularly at the C4-position of the 1H-indazole ring, profoundly influences the molecule's electronic properties and metabolic fate, opening new avenues for therapeutic intervention. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of substituted 4-nitro-1H-indazoles. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, grounding the discussion in structure-activity relationships, quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Introduction: The Indazole Scaffold and the Influence of Nitro-Substitution

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] The 1H-tautomer is the most thermodynamically stable and is the predominant form in most biological and chemical contexts.[4][5] This scaffold's unique geometry and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets.[6]

The incorporation of a nitro (NO₂) group, a potent electron-withdrawing moiety, serves two primary purposes in drug design:

-

Modulation of Physicochemical Properties: It alters the molecule's polarity, solubility, and electronic distribution, which can enhance binding affinity to target proteins.

-

Bioactivation Potential: The nitro group can be bioreduced under hypoxic conditions (prevalent in solid tumors and certain microbial environments) to form highly reactive nitroso and hydroxylamine intermediates.[7] These species can induce cellular damage by covalently modifying macromolecules like DNA and proteins, a mechanism central to the activity of many nitro-aromatic drugs.[7]

While various nitro-substituted indazoles have been explored, the 4-nitro isomers present a unique electronic and steric profile that warrants specific investigation.

Synthetic Strategies for 4-Nitro-1H-Indazole Derivatives

The synthesis of the 4-nitro-1H-indazole core and its derivatives can be achieved through several established chemical routes. A common approach involves the nitrosation of appropriately substituted o-toluidines or o-methylacetanilides, followed by cyclization.[8][9]

Workflow for Synthesis of 4-Nitro-1H-Indazole

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of 4-nitro-1H-indazole.

Experimental Protocol: Synthesis via Nitrosation of 2-Methylacetanilide

This protocol is adapted from established methods for indazole synthesis.[8]

-

Acetylation: Dissolve the starting material, a substituted o-toluidine, in a stoichiometric excess of glacial acetic acid and acetic anhydride. This reaction mixture forms the corresponding 2-methylacetanilide in situ.

-

Reaction Setup: Transfer the mixture to a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Nitrosation: While stirring, slowly add an alkali metal nitrite, such as sodium nitrite (NaNO₂), to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

-

Cyclization: Heat the reaction mixture to a temperature between 50°C and 120°C. The acetic anhydride acts as a dehydrating agent, facilitating the ring closure to form the substituted indazole.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted indazole.

Anticancer Activity of Nitroindazoles

Indazole derivatives are renowned for their anticancer properties, primarily acting as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][6]

Mechanism of Action: Kinase Inhibition

Many indazole-based drugs, such as Pazopanib, target multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[10] The indazole scaffold effectively mimics the adenine moiety of ATP, allowing it to bind competitively to the kinase's ATP-binding pocket, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction. The substitution pattern on the indazole ring is critical for achieving potency and selectivity against specific kinases.[6] While direct data for 4-nitro-1H-indazole is limited, related nitroindazoles have shown potent antiproliferative activity, suggesting the 4-nitro scaffold is a promising area for exploration.[1][7]

Caption: A streamlined workflow of the MTT assay for assessing antiproliferative activity.

Quantitative Data: In Vivo Anti-inflammatory Activity

A study on indazole and its derivatives in a carrageenan-induced hind paw edema model in rats demonstrated significant, dose-dependent anti-inflammatory effects. [11]

| Compound | Dose (mg/kg) | Max. % Inhibition of Edema (at 5th hour) | Reference |

|---|---|---|---|

| Indazole | 100 | 61.03% | [11] |

| 5-Aminoindazole | 100 | 83.09% | [11] |

| Diclofenac (Control) | 100 | 84.50% | [11]|

Future Perspectives and Conclusion

Substituted 4-nitro-1H-indazoles represent a compelling scaffold for the development of novel therapeutics. Their potential for bioreductive activation, combined with the proven efficacy of the indazole core as a kinase inhibitor, positions them as promising candidates for anticancer and antimicrobial drug discovery. The structure-activity relationships, particularly the influence of the C4-nitro group, require further systematic investigation to optimize potency and selectivity. Future research should focus on synthesizing a broader library of 4-nitro-1H-indazole derivatives and screening them against diverse biological targets, including a wide panel of kinases, pathogenic microbes, and inflammatory mediators. This foundational work will be critical in unlocking the full therapeutic potential of this versatile chemical class.

References

- A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo - Benchchem. (n.d.). BenchChem.

- Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry Letters, 18(11), 3334-3339.

- A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. (n.d.). BenchChem.

- Various Authors. (n.d.). Principally structure-activity relationship features derived from compounds tested. ResearchGate.

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4795-4806. Retrieved January 4, 2026, from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved January 4, 2026, from [Link]

- Young, D. C. (1976). Process for the preparation of substituted indazoles. Google Patents.

-

Malecha, J. W., & Tundel, R. E. (2012). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 17(12), 14777-14788. Retrieved January 4, 2026, from [Link]

-

Al-Suwaidan, I. A., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Retrieved January 4, 2026, from [Link]

-

Various Authors. (n.d.). Identification of indazole derivatives 46-49 as PI3K inhibitors. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Chen, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3123. Retrieved January 4, 2026, from [Link]

-

Kumar, R., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 11(9), 996-1015. Retrieved January 4, 2026, from [Link]

-

Yildiz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders Drug Targets, 18(2), 116-123. Retrieved January 4, 2026, from [Link]

-

Li, Y., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4337-4343. Retrieved January 4, 2026, from [Link]

-

Kumar, S. M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. Retrieved January 4, 2026, from [Link]

- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. (n.d.). BenchChem.

- Comparative Analysis of 6-Nitro-1H-indazole Derivatives in Antiproliferative Screening. (n.d.). BenchChem.

-

Kumar, R., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved January 4, 2026, from [Link]

-

Various Authors. (n.d.). Representative biologically active 1H‐indazoles and 1H‐pyrazoles. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Patil, R. B., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Patil, R. B., et al. (2023). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Goti, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. Retrieved January 4, 2026, from [Link]

-

Al-Suwaidan, I. A., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Retrieved January 4, 2026, from [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-23. Retrieved January 4, 2026, from [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved January 4, 2026, from [Link]

-

Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 267-277. Retrieved January 4, 2026, from [Link]

- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). BenchChem.

-

Kumar, S. M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Retrieved January 4, 2026, from [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Retrieved January 4, 2026, from [Link]

-

Ben-Aoun, Z., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(21), 11099-11112. Retrieved January 4, 2026, from [Link]

-

Kusanur, R. A., & Mahesh, R. A. (2013). SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 853-859. Retrieved January 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group's Defining Influence on Indazole Reactivity: A Technical Guide for Researchers

In the landscape of heterocyclic chemistry, the indazole scaffold stands out for its prevalence in medicinally and materially significant compounds. Its reactivity, however, is profoundly manipulated by the introduction of substituents. Among these, the nitro group (–NO₂) wields a particularly powerful influence, dramatically altering the electronic landscape of the indazole core and dictating its behavior in a vast array of chemical transformations. This guide provides an in-depth exploration of the multifaceted role of the nitro group in indazole compound reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Electronic Architecture of Nitroindazoles: A Tale of Two Effects

The nitro group's impact on the indazole ring is a direct consequence of its potent electron-withdrawing nature, which operates through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indazole ring through the sigma bonds. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.

-

Resonance Effect (-R): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms. This effect is most pronounced when the nitro group is at positions that allow for effective conjugation with the pi-system of the indazole ring, particularly the 4, 5, 6, and 7-positions.

The interplay of these two effects deactivates the indazole ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The precise position of the nitro group is a critical determinant of the regioselectivity and rate of these reactions.

A key indicator of this electronic perturbation is the acidity of the N-H proton of the pyrazole ring. The electron-withdrawing nitro group stabilizes the resulting indazolide anion, leading to a lower pKa value compared to unsubstituted indazole. For instance, the pKa of 5-nitroindazole is 4.91, while that of 6-nitroindazole is 4.87, both significantly lower than that of indazole itself, indicating increased acidity.[1]

Modulating Reactivity: A Positional Paradigm

The location of the nitro group on the indazole ring dictates the electronic distribution and, consequently, the reactivity at different positions of the heterocyclic system.

Electrophilic Aromatic Substitution: A Deactivated Ring

The strong deactivating nature of the nitro group makes electrophilic aromatic substitution on nitroindazoles challenging. The electron-poor nature of the ring system disfavors attack by electrophiles. When such reactions do occur, the nitro group acts as a meta-director. However, direct nitration of indazole itself is often complex, leading to mixtures of products. For instance, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen.[2]

Nucleophilic Aromatic Substitution (SNAr): An Activated System

Conversely, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. The positions ortho and para to the nitro group are particularly activated. For example, in 4-nitroindazoles, the presence of a halogen at the 3-position can lead to substitution by nucleophiles.[3] Similarly, the nitro group itself can sometimes act as a leaving group in nucleophilic substitution reactions, a phenomenon more commonly observed in nitroimidazoles but plausible in highly activated indazole systems.[4][5][6]

The enhanced electrophilicity of the carbonyl carbon in 5-nitro-1H-indazole-3-carbaldehyde compared to its 6-nitro isomer is a direct consequence of the more effective resonance delocalization of the nitro group's electron-withdrawing effect from the 5-position.[7] This makes the 5-nitro derivative predicted to be more reactive towards nucleophiles.[7]

The Nitro Group as a Synthetic Handle: Enabling Diverse Transformations

Beyond modulating the inherent reactivity of the indazole core, the nitro group serves as a versatile functional handle for a variety of synthetic transformations.

N-Alkylation and N-Arylation: Enhanced Acidity and Regioselectivity

The increased acidity of the N-H bond in nitroindazoles facilitates their deprotonation, making N-alkylation and N-arylation reactions more facile. The alkylation of nitroindazole derivatives with reagents like 1,2-dibromoethane can yield both N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles, which are valuable precursors for further functionalization.[8][9]

Cycloaddition Reactions: Tuning the Dipolarophile/Diene Character

The electronic nature of the nitro-substituted indazole ring can influence its participation in cycloaddition reactions. For instance, nitroindazoles bearing a vinyl unit can undergo 1,3-dipolar cycloaddition reactions with nitrile imines to afford nitroindazole-pyrazoline derivatives in good yields.[8] The electron-withdrawing nitro group can enhance the dipolarophilic character of an appended alkene or alkyne, facilitating reactions like the nitrone-olefin (3+2) cycloaddition.[10]

// Nodes Indazole [label="Nitro-substituted\nIndazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Vinyl [label="Vinyl Group\n(Dipolarophile)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; NitrileImine [label="Nitrile Imine\n(1,3-Dipole)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; Cycloaddition [label="[3+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Nitroindazole-Pyrazoline\nDerivative", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

// Edges Indazole -> Vinyl [label=" Functionalization "]; Vinyl -> Cycloaddition [label=" Reacts with "]; NitrileImine -> Cycloaddition; Cycloaddition -> Product [label=" Forms "]; } "Figure 1. A conceptual workflow for the [3+2] cycloaddition of a vinyl-substituted nitroindazole."

Reduction to Amines: A Gateway to Further Functionalization

One of the most critical transformations of the nitro group is its reduction to an amino group (–NH₂). This reaction is a cornerstone in the synthesis of many indazole-based pharmaceuticals and functional materials, as the resulting aminoindazole is a versatile building block for a wide range of coupling and derivatization reactions.

Common reagents for the reduction of aromatic nitro groups include:

-

Catalytic Hydrogenation: H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[11][12] This method is highly efficient but can sometimes lead to the reduction of other functional groups.

-

Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[12] Stannous chloride (SnCl₂) is a particularly useful reagent for this transformation in the indazole series.[13][14]

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst.[11]

The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule. For instance, the reduction of 4-nitroindazoles with anhydrous SnCl₂ in different alcohols can lead to the formation of 7-alkoxy-4-amino-protected indazoles.[14]

// Nodes Nitroindazole [label="Nitroindazole", fillcolor="#FCE8E6", fontcolor="#C5221F"]; Reduction [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminoindazole [label="Aminoindazole", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Derivatization [label="Further\nFunctionalization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Bioactive Molecules &\nFunctional Materials", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Nitroindazole -> Reduction; Reduction -> Aminoindazole [label=" Forms "]; Aminoindazole -> Derivatization [label=" Enables "]; Derivatization -> FinalProduct; } "Figure 2. The reduction of a nitroindazole opens pathways for diverse functionalization."

Experimental Protocols: A Practical Approach

To provide a practical context, here are illustrative step-by-step methodologies for key reactions involving nitroindazoles.

Synthesis of 4-Nitro-1H-indazole

This protocol is adapted from established procedures for the diazotization and cyclization of nitrotoluidines.[15]

Materials:

-

2-methyl-3-nitroaniline

-

Glacial acetic acid

-

Sodium nitrite

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of sodium nitrite (0.29 mol) in 50 mL of water.

-

Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Filter the precipitate and concentrate the filtrate in vacuo.

-

Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Nucleophilic Substitution on a Nitroindazole Derivative (Illustrative)

The following is a conceptual protocol for the reaction of a halo-nitroindazole with a nucleophile, based on general principles of SNAr reactions.

Materials:

-

3-Chloro-6-nitro-1H-indazole

-

A suitable nucleophile (e.g., sodium methoxide)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 3-chloro-6-nitro-1H-indazole in the chosen anhydrous solvent under an inert atmosphere, add the nucleophile (e.g., sodium methoxide) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted nitroindazole.

Reduction of a Nitroindazole to an Aminoindazole

This protocol utilizes the well-established tin(II) chloride reduction method.[13][14]

Materials:

-

A nitro-substituted indazole (e.g., 5-nitroindazole)

-

Anhydrous stannous chloride (SnCl₂)

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

A mixture of the nitroindazole (1 equivalent) and anhydrous SnCl₂ (5 equivalents) in absolute ethanol is heated at 60 °C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solution is allowed to cool to room temperature.

-

The reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminoindazole, which can be further purified if necessary.

Data Summary: Physicochemical Properties of Nitroindazoles

The following table summarizes key physicochemical data for some common nitroindazole isomers.

| Compound | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) |

| 5-Nitroindazole | 163.13[16] | 4.91[1] | 208-210 |

| 6-Nitroindazole | 163.13 | 4.87[1] | 178-181 |

| 7-Nitroindazole | 163.13[17] | 10.03 (predicted)[18] | 185-186[18] |

Conclusion

The nitro group is far more than a simple substituent on the indazole ring; it is a powerful modulator of reactivity that opens up a vast and versatile chemical space. By profoundly altering the electronic properties of the indazole core, the nitro group deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, it serves as a crucial synthetic handle, enabling a plethora of transformations, most notably its reduction to the synthetically versatile amino group. A thorough understanding of the positional effects of the nitro group and the reaction conditions required for its manipulation is paramount for any researcher aiming to harness the full potential of nitro-substituted indazoles in the design and synthesis of novel bioactive compounds and advanced materials.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

- BenchChem. (n.d.). A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles.

- Kouakou, A., Micheletti, G., Boga, C., Calvaresi, M., Chicha, H., Franchi, P., Guadagnini, L., Lucarini, M., Rakib, E. M., Spinelli, D., & Tonelli, D. (2015). Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Substituted 5- and 6-Nitroindazoles. Current Organic Chemistry, 19(15), 1526–1537.

- (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules.

- (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure.

- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.

- (2017). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules.

- Kouakou, A., Micheletti, G., Boga, C., Calvaresi, M., Chicha, H., Franchi, P., Guadagnini, L., Lucarini, M., Rakib, E. M., Spinelli, D., & Tonelli, D. (2015). Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Substituted 5- and 6-Nitroindazoles. Current Organic Chemistry.

- (2020).

- (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.

- (2021). Recent Advances in C–H Functionalization of 2H-Indazoles. Organic & Biomolecular Chemistry.

- (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.

- (2017). Synthetic access to N-bromoethyl-nitro-indazoles and N-vinyl-nitro-indazoles.

- (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record.

- (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules.

- (2010). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. The Journal of Organic Chemistry.

- (2016). How do you do reduction of aromatic nitro or nitroimidazole ?.

- (2017). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.

- (2023).

- (1998). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds.

- (2011). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol.

- (n.d.). pKa values bases. Chair of Analytical Chemistry.

- (1976). Reactions of nitroimidazoles. Nucleophilic substitution of the nitro group. Journal of the American Chemical Society.

- (2025).

- (n.d.). 5-Nitroindazole. PubChem.

- (1995). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology.

- (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.

- (2025).

- (n.d.). Nitro Reduction - Common Conditions.

- (n.d.). 7-Nitroindazole CAS#: 2942-42-9. ChemicalBook.

- (1970). Studies in the indazole series.

- (2002). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Tetrahedron.

- (n.d.). 1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide to its Potential as a Nitric Oxide Synthase Inhibitor. BenchChem.

- (2019). Influence of the introduction of additional electron-withdrawing nitro groups in the pyridine ring on the thermal relaxation time in ethanol and effect of 1 equiv phenol added at 298 K, τ, for type-III azoderivatives 24 and 25.

- (n.d.). What is a nucleophilic substitution reaction in nitro compounds?.

- (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.

- (n.d.). Nitrone-olefin (3+2) cycloaddition. Wikipedia.

- (n.d.). 7-Nitroindazole. PubChem.

- (2021). Catalyst-free formal [3 + 2] cycloaddition of stabilized N,N-cyclic azomethine imines to 3-nitrobenzofurans and 3-nitro-4H-chromenes: access to heteroannulated pyrazolo[1,2-a]pyrazoles. Organic & Biomolecular Chemistry.

- (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

- (2020). (PDF) Substituent effects of nitro group in cyclic compounds.

- (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Quora.

- (n.d.). The [3+2]Cycloaddition Reaction.

- (n.d.). 7-Nitroindazole = 98 2942-42-9. Sigma-Aldrich.

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. soc.chim.it [soc.chim.it]

- 3. Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Sub...: Ingenta Connect [ingentaconnect.com]

- 4. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. ck12.org [ck12.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 7-Nitroindazole CAS#: 2942-42-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of Indazole-6-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide provides a comprehensive exploration of the synthetic history and evolution of a particularly crucial derivative: the indazole-6-carboxylate. From foundational cyclization reactions to the advent of modern catalytic systems, we will dissect the key synthetic transformations that have enabled access to this versatile intermediate. This document will delve into the mechanistic underpinnings of these reactions, explain the rationale behind methodological choices, and provide detailed protocols for key transformations. Our objective is to equip researchers and drug development professionals with a deep, actionable understanding of the synthesis of this important molecular building block.

The Ascendancy of the Indazole Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a structural motif of immense interest to the pharmaceutical industry.[5] While rare in nature, with only a few known natural alkaloids like nigellicine and nigeglanine, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][6][7] These include anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.[1][3]

The functionalization at the 6-position, particularly with a carboxylate or carboxylic acid group, is of strategic importance. This moiety serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid group can act as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to indazole-6-carboxylates has been a significant focus of chemical research.[8][9]

Foundational Strategies: Building the Indazole Nucleus

The journey to synthesize specifically substituted indazoles begins with the classical methods developed for the parent ring system. These early strategies established the fundamental principles of N-N bond formation and intramolecular cyclization that are still relevant today.

The Jacobson Indazole Synthesis

One of the earliest methods involves the acid or base-catalyzed cyclization of N-arylhydrazones of aldehydes and ketones. While historically significant, this method often requires harsh conditions and can lead to mixtures of isomers, limiting its utility for complex, functionalized substrates.

The Davis-Beirut Reaction: A Paradigm Shift

A more versatile and widely adopted method for the synthesis of 2H-indazoles is the Davis-Beirut reaction.[6][10] This reaction proceeds under basic conditions from inexpensive and readily available o-nitrobenzylamines.[11][12] The key to this transformation is the in-situ generation of a highly reactive nitroso-imine intermediate, which undergoes a redox-neutral, N-N bond-forming heterocyclization.[11] The elegance of this reaction lies in its ability to avoid toxic heavy metals and its tolerance for a variety of functional groups.[10]

Caption: Mechanism of the Davis-Beirut Reaction.

Other Classical Approaches

Other foundational methods include the diazotization of o-toluidine followed by ring closure, and the ring opening of isatin to form an aminophenylglyoxylic acid, which is then diazotized and reductively cyclized to yield 1H-indazole-3-carboxylic acid.[13] These routes, while effective for specific substitution patterns, highlight the varied precursors that can be harnessed to construct the indazole core.

The Modern Era: Targeted Synthesis of Indazole-6-Carboxylates

The demand for specifically functionalized indazoles in drug development spurred the creation of more sophisticated and regioselective synthetic strategies. The limitations of classical methods—harsh conditions, low yields, and lack of regiocontrol—necessitated the development of new technologies, with transition metal catalysis at the forefront.

Palladium-Catalyzed Cross-Coupling: A Revolution in Synthesis

The advent of palladium-catalyzed cross-coupling reactions provided a powerful toolkit for the synthesis of complex aromatic systems. The Suzuki-Miyaura reaction, in particular, has proven to be an exceptionally effective method for constructing indazole-6-carboxylates. This approach typically involves the coupling of a boronic ester-functionalized benzene ring with a suitable heterocyclic coupling partner, or vice versa.

A prime example is the synthesis of indazole-6-phenylcyclopropylcarboxylic acids, developed as GPR120 agonists.[8] The strategy involves building a boronic ester at the para-position of a phenylcyclopropylcarboxylic acid derivative, which is then coupled with a halogenated indazole precursor to form the crucial C-C bond at the 6-position.[8]

Aza-Heck Cyclizations

More recent innovations include the development of aza-Heck reactions for the synthesis of N-heterocycles.[14] These reactions utilize an activated N-O bond in place of the traditional C-X bond of a standard Heck reaction.[15] An aza-Pd(II) intermediate engages a pendant alkene in a cyclization cascade. While not yet a mainstream method for indazole-6-carboxylates, this strategy represents the cutting edge of N-heterocycle synthesis and holds promise for future applications in this area.

In-Depth Protocol: Suzuki-Miyaura Cross-Coupling for Indazole-6-Carboxylate Synthesis

The following protocol is a representative example of a modern synthetic approach to an indazole-6-carboxylate derivative, adapted from methodologies used in the synthesis of GPR120 agonists.[8] This multi-step synthesis demonstrates the strategic use of modern organic reactions to achieve a complex target with high stereochemical and regiochemical control.

Experimental Workflow Diagram

Caption: A multi-step workflow for synthesizing an indazole-6-carboxylate derivative.

Step-by-Step Methodology (Step 5: Suzuki-Miyaura Coupling)

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the boronic ester intermediate (1.0 eq), the appropriate heteroaryl halide (e.g., 6-bromo-1H-indazole, 1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indazole-6-carboxylate product.

Data Summary: Comparison of Synthetic Strategies

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

| Jacobson Synthesis | N-arylhydrazones | Strong Acid or Base | High Temperature | Simple, uses basic starting materials | Harsh conditions, low regioselectivity, potential for side reactions |

| Davis-Beirut Reaction | o-Nitrobenzylamines | Strong Base (KOH, NaOH) | Moderate Heat (60 °C) | Metal-free, redox-neutral, good functional group tolerance[4][10] | Primarily yields 2H-indazoles |

| Suzuki-Miyaura Coupling | Boronic esters, Aryl halides | Palladium Catalyst, Base | Moderate Heat (80-100 °C) | High yield, excellent regioselectivity, broad substrate scope[8] | Requires pre-functionalized substrates, catalyst cost |

| C-H Activation | Pre-formed Indazole | Transition Metal Catalyst | Varies | Atom economical, avoids pre-functionalization | Substrate-dependent, may require directing groups |

Future Outlook and Conclusion

The synthesis of indazole-6-carboxylates has evolved significantly from classical, often brute-force methods to highly sophisticated and elegant catalytic strategies. The historical progression reflects the broader trends in organic chemistry: a move towards greater efficiency, selectivity, and sustainability.

Looking ahead, the field is poised for further innovation. The development of metal-free C-H activation and carboxylation reactions could provide more environmentally benign routes to these valuable compounds.[4] Furthermore, the integration of flow chemistry and microwave-assisted synthesis promises to accelerate reaction optimization and improve scalability and safety.[3][4] As our understanding of reaction mechanisms deepens, aided by computational chemistry, the rational design of novel catalysts and synthetic pathways will continue to push the boundaries of what is possible, solidifying the role of the indazole-6-carboxylate as a key building block in the future of medicine.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Davis–Beirut reaction. Wikipedia. Available at: [Link]

-

Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]

-

Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. Available at: [Link]

-

The Davis–Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ACS Publications. Available at: [Link]

-

Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AMiner. Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

-

Indazole. Wikipedia. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available at: [Link]

-